Superior Isoform Selectivity Over PAK2 and PAK3 Compared to FRAX597
In a direct head-to-head enzymatic assay using recombinant kinases, Pak1-IN-1 inhibited PAK1 with an IC50 of 1.2 nM, PAK2 with an IC50 of 110 nM (91.7-fold selective), and PAK3 with an IC50 of 450 nM (375-fold selective). In contrast, the pan-PAK inhibitor FRAX597 showed PAK1 IC50 = 8 nM, PAK2 IC50 = 10 nM (only 1.25-fold selective), and PAK3 IC50 = 6 nM (0.75-fold, non-selective) [1].
| Evidence Dimension | Enzymatic inhibition (IC50) against PAK isoforms |
|---|---|
| Target Compound Data | PAK1: 1.2 nM; PAK2: 110 nM; PAK3: 450 nM |
| Comparator Or Baseline | FRAX597 – PAK1: 8 nM; PAK2: 10 nM; PAK3: 6 nM |
| Quantified Difference | Pak1-IN-1 is >90-fold selective for PAK1 over PAK2/3; FRAX597 shows <2-fold selectivity |
| Conditions | In vitro kinase assay using purified recombinant human PAK1/2/3; ATP concentration at Km; 10-dose IC50 determination |
Why This Matters
For researchers needing to assign phenotypes specifically to PAK1, Pak1-IN-1 avoids confounding effects from PAK2/3 inhibition, enabling cleaner mechanistic studies.
- [1] Ndubaku, C. O., et al. (2015). Structure-based design of a potent and selective PAK1 inhibitor, PAK1-IN-1, with in vivo antitumor activity. Journal of Medicinal Chemistry, 58(10), 4387–4403. (Compound 9 = Pak1-IN-1; FRAX597 data from Table 2 and supplementary information) View Source
